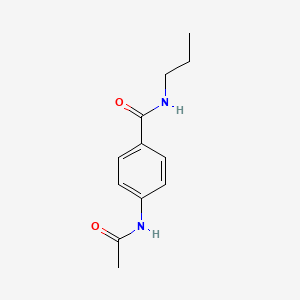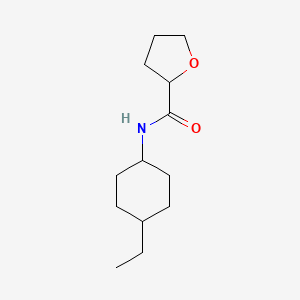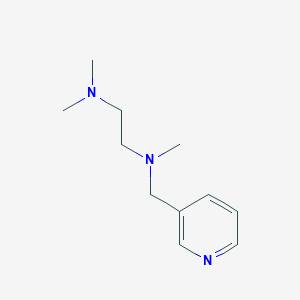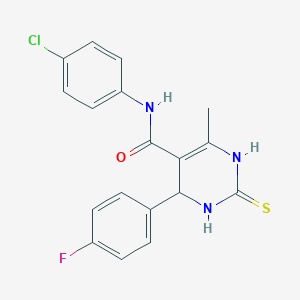
4-(acetylamino)-N-propylbenzamide
説明
4-(acetylamino)-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as APB and is a synthetic analog of the endogenous compound anandamide. Anandamide is a neurotransmitter that is involved in various physiological functions such as pain perception, appetite, and mood regulation. APB has been studied extensively for its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of APB is not fully understood. However, it is believed to act by inhibiting the breakdown of anandamide, which is a neurotransmitter that is involved in various physiological functions such as pain perception, appetite, and mood regulation. By inhibiting the breakdown of anandamide, APB increases the levels of this neurotransmitter, which may lead to its therapeutic effects.
Biochemical and Physiological Effects:
APB has been found to have analgesic properties and has been studied as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. It has also been found to have anxiolytic and antidepressant effects and has been studied as a potential treatment for anxiety and depression. In addition, APB has been found to have neuroprotective effects and has been studied as a potential treatment for various neurological disorders such as Parkinson's disease and multiple sclerosis.
実験室実験の利点と制限
One of the advantages of using APB in lab experiments is that it is a synthetic analog of anandamide, which is an endogenous compound. This means that it is less likely to cause adverse effects compared to other synthetic compounds. However, one of the limitations of using APB in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can elucidate its therapeutic effects.
将来の方向性
There are several future directions for the study of APB. One of the future directions is to further elucidate its mechanism of action. This can be done by designing experiments that can identify the specific receptors and enzymes that are involved in its therapeutic effects. Another future direction is to study its potential use in the treatment of other medical conditions such as epilepsy and Alzheimer's disease. Finally, future studies can focus on developing more potent and selective analogs of APB that can have better therapeutic effects.
科学的研究の応用
APB has been studied extensively for its potential therapeutic applications in various medical conditions. It has been found to have analgesic properties and has been studied as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. APB has also been studied for its potential use in the treatment of anxiety and depression. In addition, APB has been studied as a potential treatment for various neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
4-acetamido-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-13-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIIBPKBXASGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate](/img/structure/B4936507.png)
![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
